molecular formula C15H13N3O2 B5774447 N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide

N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide

Cat. No. B5774447
M. Wt: 267.28 g/mol
InChI Key: WGLQKWOWWURCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide, also known as ABF, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. ABF is a heterocyclic compound that contains both a benzimidazole and furan ring in its structure.

Mechanism of Action

The mechanism of action of N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide is not fully understood. However, it has been shown that N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide can interact with metal ions and form complexes that can inhibit the activity of enzymes that are involved in cancer cell proliferation. N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has been shown to have both biochemical and physiological effects. Biochemically, N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide can interact with metal ions and form complexes that can inhibit the activity of enzymes. Physiologically, N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has been shown to induce apoptosis in cancer cells. N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has also been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide in lab experiments include its low toxicity and potential applications in various fields. However, the limitations of using N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide include its complex synthesis process and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide research. One direction is to further investigate its anticancer properties and potential as a drug candidate for cancer treatment. Another direction is to explore its potential applications in material science, particularly in the synthesis of new materials with electronic and photonic properties. Additionally, further research is needed to fully understand the mechanism of action of N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide and its interactions with metal ions.

Synthesis Methods

N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzimidazole with allyl bromide to form N-allyl-2-aminobenzimidazole. This intermediate is then reacted with furan-2-carbaldehyde to form N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide. The purity of N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide can be increased using various chromatographic techniques.

Scientific Research Applications

N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has shown potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has been shown to have anticancer properties and can be used as a potential drug candidate for the treatment of cancer. In biochemistry, N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has been used as a probe for the detection of metal ions. In material science, N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics.

properties

IUPAC Name

N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-9-18-12-7-4-3-6-11(12)16-15(18)17-14(19)13-8-5-10-20-13/h2-8,10H,1,9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLQKWOWWURCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330324
Record name N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

361175-18-0
Record name N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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